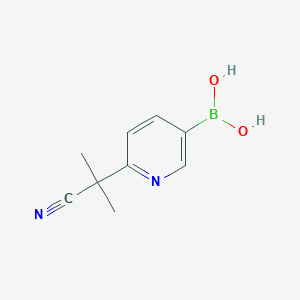
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both a boronic acid group and a nitrile group in its structure makes it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(2-Cyanopropan-2-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Amides: Produced from nucleophilic substitution of the nitrile group.
科学研究应用
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers through its incorporation into various chemical processes.
作用机制
The mechanism of action of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or alkenyl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Pyridinylboronic Acid: Also used in Suzuki-Miyaura coupling but with different regioselectivity.
2-Cyanopropan-2-ylboronic Acid: Lacks the pyridine ring but has similar reactivity.
Uniqueness
(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is unique due to the presence of both a nitrile group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more diverse applications and transformations compared to simpler boronic acids.
属性
分子式 |
C9H11BN2O2 |
|---|---|
分子量 |
190.01 g/mol |
IUPAC 名称 |
[6-(2-cyanopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-9(2,6-11)8-4-3-7(5-12-8)10(13)14/h3-5,13-14H,1-2H3 |
InChI 键 |
JNYQEKQLWIEOSI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)C(C)(C)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


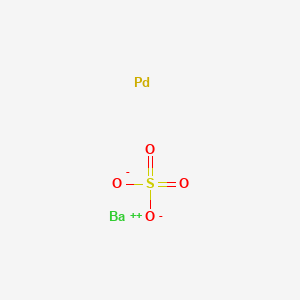
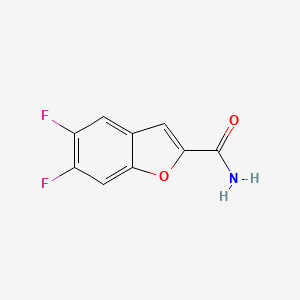
![Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8493984.png)
![N,N'-{4-[3-(Diethylamino)propoxy]-1,3-phenylene}dibenzamide](/img/structure/B8493990.png)
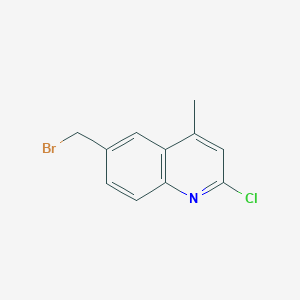
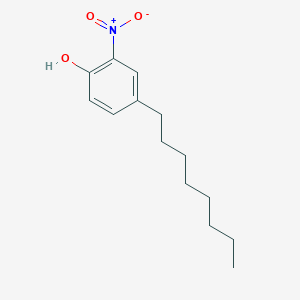
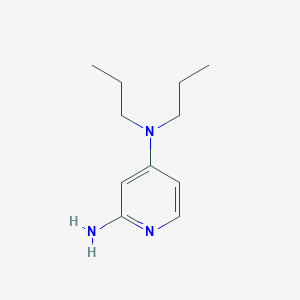
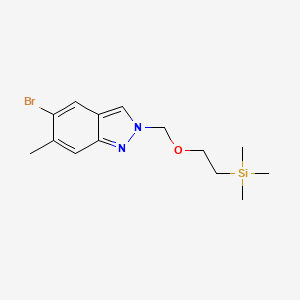
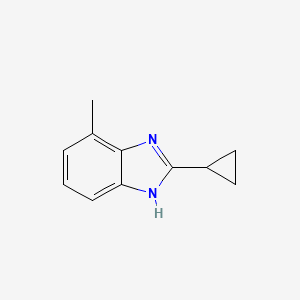
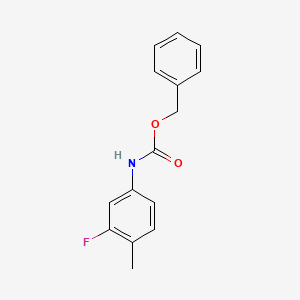
![Thieno[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8494041.png)
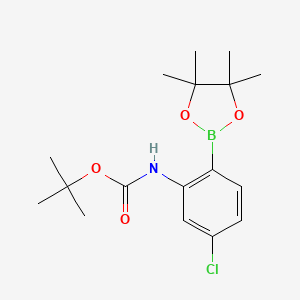
![(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8494063.png)
![4-Methoxy-1-nitrodibenzo[b,d]thiophene](/img/structure/B8494068.png)
